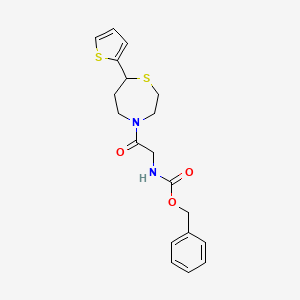

Benzyl (2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S2/c22-18(13-20-19(23)24-14-15-5-2-1-3-6-15)21-9-8-17(26-12-10-21)16-7-4-11-25-16/h1-7,11,17H,8-10,12-14H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIOBIXVLPMGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl (2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)carbamate, identified by its CAS number 110143-57-2, is a compound of interest due to its potential biological activities. This article compiles various studies and findings related to its biological activity, synthesis methods, and potential applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O3S2 |

| Molecular Weight | 418.57 g/mol |

| Density | 1.26 g/cm³ |

| Boiling Point | 644.4 °C |

| Flash Point | 343.5 °C |

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the thiazepane moiety can form hydrogen bonds and other non-covalent interactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects .

Antiviral Properties

One notable area of research involves the compound's antiviral properties. A study focused on the inhibition of SARS-CoV 3CL protease demonstrated that specific structural features enhance inhibitory activity. The presence of a benzothiazole warhead significantly contributed to the compound's effectiveness against the protease . The IC50 values for related compounds were determined, indicating that modifications to the structure can lead to improved potency.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various derivatives of thiazepane compounds and evaluated their biological activities. The results showed that modifications at specific positions enhanced their inhibitory activities against target enzymes .

- Structure-Activity Relationship (SAR) : Investigations into the SAR highlighted that substituents on the thiophene ring could significantly influence the compound's efficacy against viral targets .

- Toxicological Assessments : Comparative Toxicogenomics Database (CTD) provides insights into potential toxicological profiles associated with thiazole derivatives, suggesting a need for detailed safety evaluations for compounds like this compound .

Comparison with Similar Compounds

2-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide

- Structural Differences : Replaces the 1,4-thiazepane ring with a 1,4-oxazepane (oxygen instead of sulfur) and substitutes the thiophene with a pyridyl group.

- Synthetic Route : Hydrolysis of ester precursors using lithium hydroxide, followed by acidification .

- The pyridyl group enhances polarity, which may improve aqueous solubility relative to thiophene-containing analogs.

Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate

- Structural Differences : Shares the benzyl carbamate motif but lacks the thiazepane-thiophene system. Instead, it features a trifluoroethylamine group.

- Synthetic Relevance : Highlighted in patent literature as a precursor for protected amines, emphasizing the versatility of carbamate groups in medicinal chemistry .

Carbamate-Protected Derivatives

Key Findings :

- The benzyl carbamate group in the target compound offers moderate stability under basic conditions but requires catalytic hydrogenation for removal, limiting compatibility with reducible functional groups.

- In contrast, tert-butyl carbamates are acid-labile, enabling selective deprotection in multi-step syntheses .

Thiazepane vs. Other Heterocycles

| Heterocycle | Ring Size | Heteroatoms | Conformational Flexibility | Electronic Properties |

|---|---|---|---|---|

| 1,4-Thiazepane | 7-membered | S, N | Moderate | Electron-rich (thiophene S) |

| 1,4-Oxazepane | 7-membered | O, N | Higher | Polar (O enhances solubility) |

| Piperidine | 6-membered | N | Low | Basic (protonatable N) |

Implications :

- The 1,4-thiazepane core in the target compound provides a balance between flexibility and electronic effects, which may optimize interactions in enzyme-binding pockets compared to rigid piperidine derivatives.

- Thiophene’s electron-rich nature could facilitate π-π stacking or charge-transfer interactions absent in non-aromatic analogs .

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule can be deconstructed into three key building blocks:

- 1,4-Thiazepane core with a thiophen-2-yl substituent at the 7-position.

- 2-Oxoethyl spacer bridging the thiazepane nitrogen and the carbamate group.

- Benzyl carbamate moiety introduced via acylation or carbamoylation.

Priority is given to modular strategies that assemble the thiazepane ring early, followed by sequential functionalization.

Synthesis of the 1,4-Thiazepane Core

One-Pot Conjugate Addition and Cyclization

The 1,4-thiazepane ring is synthesized via a conjugate addition-cyclization sequence using α,β-unsaturated esters and 1,2-aminothiols (Figure 1). For the thiophen-2-yl-substituted derivative:

Reaction Conditions:

- Ester substrate : Ethyl 3-(thiophen-2-yl)acrylate (1.0 equiv).

- Aminothiol : N-Boc-cysteamine (1.2 equiv).

- Base : Dimethylsulfate (1.5 equiv) and imidazole (20 mol%) in acetonitrile at 80°C for 3 hours.

Mechanism:

- Conjugate addition of the cysteamine thiol to the β-carbon of the acrylate.

- Intramolecular acylation to form the 1,4-thiazepanone intermediate.

- Deprotection of the Boc group under acidic conditions.

Yield and Byproducts:

Reduction to 1,4-Thiazepane

The thiazepanone is reduced to the corresponding thiazepane using sodium borohydride and iodine:

Procedure:

- Thiazepanone (1.0 equiv), NaBH₄ (5.0 equiv), and I₂ (2.0 equiv) in tetrahydrofuran (THF) at 0°C to room temperature for 2 hours.

- Workup : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Outcome:

Installation of the Benzyl Carbamate Moiety

Carbamoylation with Benzyl Chloroformate

The Cbz group is exchanged for benzyl carbamate using benzyl chloroformate:

Optimized Conditions:

- Substrate : Cbz-protected 2-oxoethyl-thiazepane (1.0 equiv).

- Reagent : Benzyl chloroformate (1.5 equiv) in dichloromethane.

- Base : Pyridine (2.0 equiv) at 0°C for 30 minutes.

Workup:

- Dilute with water, extract with dichloromethane, and concentrate.

- Purification : Recrystallization from ethanol/water.

Yield:

Comparative Analysis of Synthetic Routes

Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.